REACTION_CXSMILES
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C(=O)([O-])[O-].[K+].[K+].[C:7]([O:11][C:12]([N:14]1[CH2:19][CH2:18][N:17]2[C:20]([C:24]([F:27])([F:26])[F:25])=[N:21][C:22](Br)=[C:16]2[CH2:15]1)=[O:13])([CH3:10])([CH3:9])[CH3:8].ClC[C:30]([O:32][CH3:33])=[O:31]>CO.[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2]>[CH3:33][O:32][C:30]([C:22]1[N:21]=[C:20]([C:24]([F:27])([F:26])[F:25])[N:17]2[CH2:18][CH2:19][N:14]([C:12]([O:11][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:13])[CH2:15][C:16]=12)=[O:31] |f:0.1.2,6.7.8.9.10.11.12.13.14.15|
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Name
|
|
Quantity
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3 g
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Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(=O)N1CC=2N(CC1)C(=NC2Br)C(F)(F)F
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Name
|
|
Quantity
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5.25 g
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Type
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reactant
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Smiles
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ClCC(=O)OC
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Name
|
|
Quantity
|
11.2 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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CO
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Name
|
|
Quantity
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5.54 g
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Type
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catalyst
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Smiles
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[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
under stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction mixture was stirred for 15 minutes at 60° C.
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Duration
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15 min
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Type
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CUSTOM
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Details
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The reaction mixture was reacted for 6 hours under a carbon monoxide atmosphere
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Duration
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6 h
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Type
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FILTRATION
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Details
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the reaction mixture was filtered through a pad of silica gel
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Type
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WASH
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Details
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rinsed with methanol
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
The resulting residue was purified by silica gel column chromatography
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Name
|
|
Type
|
product
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Smiles
|
COC(=O)C=1N=C(N2C1CN(CC2)C(=O)OC(C)(C)C)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.92 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 67.8% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |